N-(3-pyridin-2-ylisoxazol-5-yl)cyclohexanecarboxamide
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Overview
Description
Scientific Research Applications
Anticancer Activities N-(3-pyridin-2-ylisoxazol-5-yl)cyclohexanecarboxamide derivatives have been explored for their anticancer activities. A study described the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives, which exhibited significant anticancer activities against various cancer cell lines, including MCF-7, MDA-MB-231, SAS, PC-3, HCT-116, HuH-7, and HepG2 cells. The compounds showed variable anticancer activities with IC50 values indicating their effectiveness in inhibiting cancer cell growth. Specifically, the compound with substituted p-trifluoromethylphenyl and chloropyridine showed high potency against HCT-116 colorectal cancer cells and HuH-7 liver cancer cells, presenting a promising avenue for the development of new anticancer agents (Al-Majid et al., 2019).
Antimicrobial Activities Another area of interest is the antimicrobial potential of this compound derivatives. A study synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives starting from 3,5-bis(N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl))pyridine carboxamide. These compounds were evaluated for their antimicrobial activities, demonstrating moderate to good efficacy against various microbial strains. This suggests the potential utility of these compounds in developing new antimicrobial agents (Flefel et al., 2018).
Antioxidant Activities Research into the antioxidant properties of this compound derivatives has also been conducted. A study involving the synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives demonstrated some of these compounds exhibit promising antioxidant activities. This research opens up potential applications in the development of new antioxidant agents, which could have various therapeutic implications (Mohamed & El-Sayed, 2019).
Mechanism of Action
“N-(3-pyridin-2-ylisoxazol-5-yl)cyclohexanecarboxamide” may have a similar mechanism of action to Y-27632, which inhibits the kinase activity of both ROCK-I and ROCK-II in vitro . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .
Future Directions
The future directions for research on “N-(3-pyridin-2-ylisoxazol-5-yl)cyclohexanecarboxamide” could include further investigation of its mechanism of action, potential therapeutic applications, and synthesis methods . It could also involve studying its physical and chemical properties in more detail .
Properties
IUPAC Name |
N-benzyl-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-14(18-8-11-4-2-1-3-5-11)9-20-13-10-25-19-15(13)16(23)21(17(20)24)12-6-7-12/h1-5,10,12H,6-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSSZYGNAJOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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